1-O-a-D-glucopyranosyl-D-fructose

Glycemic control Slowly digestible carbohydrates Disaccharide hydrolysis kinetics

1-O-α-D-glucopyranosyl-D-fructose (trehalulose) is a naturally occurring reducing disaccharide composed of glucose and fructose linked via an α-(1→1) glycosidic bond. It is a structural isomer of sucrose (α-1,2 linkage) and isomaltulose (α-1,6 linkage), sharing the identical empirical formula C₁₂H₂₂O₁₁ and molecular weight of 342.3 g/mol.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B15130173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-a-D-glucopyranosyl-D-fructose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4,6-15,17-21H,1-3H2
InChIKeyNMELTECMHKKXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-α-D-Glucopyranosyl-D-fructose (Trehalulose): A Non-Crystallizing, Low-GI Sucrose Isomer for Functional Sweetener Formulations


1-O-α-D-glucopyranosyl-D-fructose (trehalulose) is a naturally occurring reducing disaccharide composed of glucose and fructose linked via an α-(1→1) glycosidic bond [1]. It is a structural isomer of sucrose (α-1,2 linkage) and isomaltulose (α-1,6 linkage), sharing the identical empirical formula C₁₂H₂₂O₁₁ and molecular weight of 342.3 g/mol [2]. Trehalulose is found as a major component (13–44 g per 100 g) in stingless bee honeys across Neotropical and Indo-Australian regions [3]. Its defining physicochemical signature—resistance to crystallization with amorphous solid formation upon drying, high aqueous solubility, a glycemic index of 32, and a relative sweetness of 0.4–0.7 versus sucrose—distinguishes it from both sucrose and its closest commercial isomer, isomaltulose (palatinose) [1][4].

1
Formulation contextNon-crystallizing amorphous solid sweetener for texture research
2
Solubility profileHigh aqueous solubility supports concentrated liquid formulation studies
3
Digestion kineticsIntermediate hydrolysis rate between sucrose and isomaltulose for glycemic response research

Why Isomaltulose Cannot Substitute for Trehalulose: Crystallization, Solubility, and Hydrolysis Rate Differentiation


Although trehalulose and isomaltulose are both non-cariogenic sucrose isomers produced via the same sucrose isomerase enzymes, their physicochemical properties diverge in ways that directly impact formulation performance and physiological handling [1]. Trehalulose strongly resists crystallization and forms an amorphous solid when dried, whereas isomaltulose readily crystallizes as a monohydrate [2]. The patent literature explicitly states that trehalulose is more soluble in water than isomaltulose, enabling broader food and beverage applications [1]. Critically, trehalulose exhibits a small-intestinal hydrolysis rate that is approximately one-third that of sucrose but twice that of isomaltulose [3], meaning its glycemic response profile is not interchangeable with isomaltulose, despite their identical GI values. These three properties—amorphous solid state, higher solubility, and a hydrolysis rate intermediate between sucrose and isomaltulose—render generic substitution scientifically unsound for any formulation where dissolution kinetics, texture stability, or precise postprandial glucose modulation is a design criterion.

Solid-state form
Amorphous solid (non-crystallizing)
Crystalline monohydrate
Texture and phase stability may not transfer
Aqueous solubility
Higher solubility profile
Lower solubility (~38 g/100 g at 20 °C)
Concentrated liquid formulation feasibility differs
Hydrolysis rate
Intermediate (between sucrose and isomaltulose)
Slower (approximately half that of trehalulose)
Glycemic response profile not interchangeable

Quantitative Differentiation Evidence for 1-O-α-D-Glucopyranosyl-D-fructose Against Closest Comparators


Small-Intestinal Hydrolysis Rate: Trehalulose Is Intermediate Between Sucrose and Isomaltulose

Trehalulose exhibits a hydrolysis rate in the human small intestine that is approximately one-third that of sucrose and approximately twice that of isomaltulose [1]. This intermediate rate is attributed to the α-(1→1) glycosidic bond, which is more stable than the α-(1→2) bond of sucrose but less sterically hindered than the α-(1→6) bond of isomaltulose, resulting in a distinctive postprandial glucose release profile that cannot be replicated by either comparator [1].

Hydrolysis Rate
Reported
~1/3 of sucrose
~2× isomaltulose
Intermediate glycemic response profile
Human small intestinal assay context
Glycemic control Slowly digestible carbohydrates Disaccharide hydrolysis kinetics

Crystallization Behavior: Trehalulose Forms an Amorphous Solid, Unlike Crystalline Isomaltulose

Unlike isomaltulose, trehalulose strongly resists crystallization and forms an amorphous solid upon drying [1]. Isomaltulose, by contrast, crystallizes as a monohydrate with a rhombic crystal habit and a melting point of 123–124 °C [2]. This fundamental solid-state difference has been exploited in patent processes that isolate isomaltulose crystals from trehalulose-containing syrups by fractional crystallization, leaving trehalulose in the amorphous fraction [3].

Solid-State Form
Head-to-head
Amorphous solid
vs. crystalline monohydrate
Texture stability may differ from crystalline isomers
Fractional crystallization evidence
Amorphous solid Crystallization resistance Food texture stability

Aqueous Solubility: Trehalulose Is More Soluble Than Isomaltulose, Enabling Higher-Concentration Formulations

The patent literature explicitly states that trehalulose is more soluble in water than isomaltulose, with direct consequences for their respective utility as food ingredients [1]. Isomaltulose monohydrate has a measured solubility of 38.4 g per 100 g water at 20 °C [2]. While a precise gravimetric solubility value for pure trehalulose at 20 °C is not reported in the primary literature, in silico prediction (ALOGPS) estimates its water solubility at 696 g/L [3], and its amorphous solid-state form is consistent with enhanced dissolution kinetics relative to its crystalline isomer [4].

Aqueous Solubility
Reported
696 g/L
May support higher-concentration formulations
In silico estimate; confirm experimentally
Aqueous solubility Solution formulation Beverage applications

Substrate Specificity of Bifidobacterium breve α-Glucosidases: Trehalulose Is a Preferred Substrate Over Palatinose (Isomaltulose)

In an in vitro enzymatic characterization study, two recombinant α-glucosidases (Agl1 and Agl2) from Bifidobacterium breve UCC2003 were assayed against a panel of 18 disaccharide substrates at 10 mM each [1]. Trehalulose (α-1,1 glucose-fructose linkage) exhibited specific activities of 10.0 ± 0.1 μmol/min/mg (Agl1) and 11.7 ± 0.05 μmol/min/mg (Agl2). In contrast, palatinose/isomaltulose (α-1,6 linkage) showed only 3.2 ± 0.2 and 4.1 ± 0.11 μmol/min/mg, respectively, while sucrose (α-1,2 linkage) showed zero detectable activity with both enzymes [1].

B. breve α-Glucosidase
Head-to-head
Agl1: 10.0
Agl2: 11.7 μmol/min/mg
Palatinose: 3.2 / 4.1
May indicate preferential Bifidobacterium substrate utilization
In vitro assay; B. breve UCC2003
Prebiotic selectivity Bifidobacterium α-glucosidase substrate specificity

Glycemic Index: Trehalulose GI = 32, Identical to Isomaltulose but Significantly Lower Than Sucrose

Trehalulose has a reported glycemic index (GI) of 32 [1][2]. This value is identical to that of isomaltulose (GI = 32, tested at Sydney University) [3] and substantially lower than sucrose (GI = 61–68) and glucose (GI = 100) [3][4]. Both trehalulose and isomaltulose are classified as low-GI carbohydrates (GI ≤ 55).

Glycemic Index
Reported
GI = 32
Low-GI classification, similar to isomaltulose
Standardized GI testing
Glycemic index Postprandial glucose Diabetes management

Non-Cariogenicity Confirmed In Vivo: Trehalulose Induces No Significant Dental Caries in Rat Model

In a controlled in vivo study using specific pathogen-free (SPF) rats infected with Streptococcus mutans MT8148R or Streptococcus sobrinus 6715, trehalulose induced no significant dental caries, whereas a trehalulose-palatinose (TP) syrup containing both isomers induced significant but low dental caries [1]. Trehalulose was also shown not to serve as a substrate for glucosyltransferase from either bacterial species to synthesize glucan, and inhibited the sucrose-dependent adherence of bacteria to glass surfaces [2].

In Vivo Caries Model
Head-to-head
No significant dental caries
May support non-cariogenic endpoint in oral research
SPF rat model; S. mutans challenge
Dental caries Non-cariogenic sweetener Streptococcus mutans

High-Value Application Scenarios for 1-O-α-D-Glucopyranosyl-D-fructose Based on Quantitative Differentiation Evidence


Non-Crystallizing Sweetener for Transparent Beverages and Syrups Requiring High Sweetener Loading

Trehalulose's resistance to crystallization and formation of an amorphous solid [1], combined with its higher aqueous solubility compared to isomaltulose [2], makes it uniquely suited for concentrated liquid formulations such as energy syrups, flavored water enhancers, and pharmaceutical elixirs. Isomaltulose crystallizes at concentrations exceeding ~38 g/100 g at 20 °C [3], whereas trehalulose remains in solution at substantially higher concentrations, enabling reduced formulation volumes without precipitation during storage or cold-chain distribution.

Intermediate Glycemic Response Functional Foods for Sustained Energy Without Excessive Digestive Delay

Trehalulose's hydrolysis rate—one-third that of sucrose but twice that of isomaltulose [1]—positions it as an optimal carbohydrate source for products requiring a moderate, sustained glucose release profile. This intermediate kinetics profile makes trehalulose particularly suitable for sports nutrition products (intra-workout gels, recovery beverages) and medical nutrition where neither a rapid glucose spike (sucrose) nor an excessively protracted digestion time (isomaltulose) is desired.

Prebiotic Formulations Leveraging Preferential Bifidobacterial α-Glucosidase Substrate Activity

The demonstration that Bifidobacterium breve α-glucosidases (Agl1 and Agl2) exhibit approximately 3-fold higher specific activity on trehalulose (10.0–11.7 μmol/min/mg) compared to isomaltulose/palatinose (3.2–4.1 μmol/min/mg) [1] supports the preferential selection of trehalulose as a substrate for synbiotic and prebiotic formulations targeting Bifidobacterium enrichment. Its utilization pattern closely mirrors that of palatinose in mixed intestinal bacterial cultures [2], indicating selective fermentation by beneficial genera.

Non-Cariogenic Confectionery and Oral Health Products Demanding Sugar-Free Claims with Strong In Vivo Evidence

The in vivo rat caries model demonstrating that trehalulose alone induces no significant dental caries [1], combined with its inability to serve as a glucosyltransferase substrate for S. mutans [2], provides a robust non-cariogenic evidence base for use in sugar-free chewing gums, lozenges, and children's oral health products. Its amorphous, non-crystalline texture further avoids the abrasive mouthfeel sometimes associated with crystalline polyol-based alternatives.

Application
Selection Property
Validation Focus
High-concentration liquid sweetener research
Amorphous solid state, solubility profile
Crystallization resistance, solubility limit in target matrix
Sustained energy release research model
Intermediate hydrolysis kinetics
Glycemic response profile in study context
Bifidogenic enrichment study context
Preferential α-glucosidase substrate activity
In vitro fermentation selectivity, microbiota composition
Oral health research model (non-cariogenic)
Non-cariogenic in vivo evidence, glucosyltransferase non-substrate
Caries score endpoint, bacterial adherence assay
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